molecular formula C23H30N6O3 B2357810 1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 952970-04-6

1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2357810
CAS RN: 952970-04-6
M. Wt: 438.532
InChI Key: HTHKGGLKONZUIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a type of heterocyclic compound that is often found in various pharmaceuticals and biologically active compounds . Attached to this core are a tert-butyl group, a propyl group, and a piperazine ring substituted with a 4-methoxyphenyl group. These groups could potentially influence the compound’s physical properties, reactivity, and biological activity.

Scientific Research Applications

Anticonvulsant Potential

A study by Severina et al. (2021) developed a new HPLC method for determining related substances in a promising anticonvulsant drug candidate known as "Epimidin," which shares structural similarities with the compound . This research highlights its potential utility in the development of anticonvulsant therapies. The method was validated for stability assessments under various conditions, indicating the compound's sensitivity to peroxide, alkali, and acid decomposition, which is crucial for pharmaceutical development (Severina et al., 2021).

Structural and Synthetic Studies

Sanjeevarayappa et al. (2015) synthesized and characterized a compound with a piperazine carboxylate structure, demonstrating its poor antibacterial and moderate anthelmintic activity. This research underscores the versatility of piperazine derivatives in synthesizing compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).

Dopaminergic Activity

Möller et al. (2017) investigated a series of compounds with pyrazolo[1,5-a]pyridine structures for their affinity towards dopamine receptors, identifying them as high-affinity dopamine receptor partial agonists. This study suggests potential applications in designing novel therapeutics for conditions like schizophrenia and other psychiatric disorders (Möller et al., 2017).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research opens avenues for the development of new anti-inflammatory and analgesic drugs, showcasing the compound's potential in drug discovery (Abu‐Hashem et al., 2020).

Anti-Phosphodiesterase-5 (PDE-5) Activity

Su et al. (2021) evaluated a series of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives for their anti-PDE-5 activity, identifying compounds with significant inhibitory effects. This finding is critical for developing new treatments for erectile dysfunction and other circulatory conditions (Su et al., 2021).

properties

IUPAC Name

1-tert-butyl-5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-23(2,3)29-21-19(15-25-29)22(31)28(16-24-21)10-9-20(30)27-13-11-26(12-14-27)17-5-7-18(32-4)8-6-17/h5-8,15-16H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKGGLKONZUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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